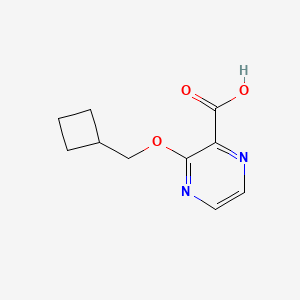

3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid

Overview

Description

3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid, also known as CBMP, is an organic compound found in many plants, fungi, and bacteria. Its structure consists of a cyclobutyl ring with a methoxy group attached to the pyrazine ring. It is an important intermediate in the synthesis of many drugs, and it has been used in the past for its anti-inflammatory and anti-bacterial properties. CBMP has been studied extensively in recent years, and its applications have been explored in many areas of scientific research, including biochemistry and physiology.

Scientific Research Applications

Supramolecular Chemistry and Metal-Mediated Self-Assembly

A study by Kong et al. (2012) demonstrated the synthesis and structural analysis of a carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, closely related to 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid. This compound showed the potential for forming supramolecular structures via hydrogen bonding and metal-directed self-assembly, interacting with transition metal ions like Ag(I), Cu(II), and Zn(II) to form new metal-containing supramolecular complexes.

Computational Studies on Molecular Electrostatic Potentials

Hosseini et al. (2013) conducted a computational study to map the molecular surface electrostatic potentials of substituted amides of pyrazine-2-carboxylic acids. This research aimed to identify common features related to their subsequent cytotoxicities, providing insights into the molecular structure and properties of pyrazine derivatives.

Crystal Engineering and Structural Analysis

Vishweshwar et al. (2002) explored the crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids to study the occurrence of supramolecular synthons. Their findings are significant for understanding the molecular interactions in pyrazine derivatives and could be applied in crystal engineering strategies.

Synthesis and Characterization of Novel Compounds

Research by Xue et al. (2016) presented the synthesis of 1,3,5-trisubstituted pyrazoles using 1-cyanocyclopropane-1-carboxylates and arylhydrazines. This work contributes to the development of new synthetic methods and the creation of structurally diverse pyrazole derivatives.

Biological Activity and Potential Applications

Pimenova and Voronina (2001) studied the antimicrobial activity of pyrazolocarboxylic acid derivatives, revealing their potential in developing new antimicrobial agents. These findings highlight the biological significance of pyrazine derivatives in medicinal chemistry.

Safety and Hazards

properties

IUPAC Name |

3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-9(12-5-4-11-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWGOOFNEGMXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)